molecular formula C16H14BrF3N2O3S B3665118 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3665118
M. Wt: 451.3 g/mol
InChI Key: HGSOOUBBAMCRDI-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that features a combination of bromine, sulfonyl, methyl, and trifluoromethyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Amidation reaction: The sulfonyl chloride intermediate is then reacted with N-methyl-N-[2-(trifluoromethyl)phenyl]amine in the presence of a base such as triethylamine to form the desired glycinamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and binding affinity for specific targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N2O3S/c1-22(26(24,25)12-8-6-11(17)7-9-12)10-15(23)21-14-5-3-2-4-13(14)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSOOUBBAMCRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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